molecular formula C23H22F3N3O3S B2739387 3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024020-20-9

3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2739387
CAS RN: 1024020-20-9
M. Wt: 477.5
InChI Key: BWXTXICDHNIUFK-UHFFFAOYSA-N
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Description

“3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C23H22F3N3O3S . Its average mass is 477.499 Da and its monoisotopic mass is 477.133392 Da .

Scientific Research Applications

Synthesis Techniques and Biological Activity

Quinazoline derivatives are synthesized through various chemical reactions, focusing on their potential biological activities. For instance, the synthesis of 2-sulfanyl-substituted quinazolines has shown high anti-monoamine oxidase and antitumor activity, demonstrating the significance of these compounds in medicinal chemistry (Markosyan et al., 2015). Similarly, compounds with structures related to quinazoline have been evaluated for their antibacterial activity and molecular docking studies, revealing their potential as antimicrobial agents (Mood et al., 2022).

Catalysis and Green Chemistry

The synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions using molybdate sulfuric acid (MSA) as a catalyst is a notable example of applying green chemistry principles. This method provides higher yields, environmentally friendly reaction conditions, and demonstrates the compounds' anti-oxidant and anticancer activities (Reddy et al., 2015).

Antiviral Properties

Research on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques has highlighted their antiviral activities against various respiratory and biodefense viruses. This underscores the potential of quinazoline derivatives in developing new antiviral drugs (Selvam et al., 2007).

Antibacterial and Antifungal Activity

The design and synthesis of 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones have shown significant antibacterial and antifungal activity, further showcasing the therapeutic potential of quinazoline derivatives in treating infectious diseases (ANISETTI et al., 2012).

properties

IUPAC Name

8,9-dimethoxy-3-propan-2-yl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3S/c1-12(2)19-21(30)28-20-15-9-17(31-3)18(32-4)10-16(15)27-22(29(19)20)33-11-13-5-7-14(8-6-13)23(24,25)26/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXTXICDHNIUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

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